2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride
Overview
Description
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound is particularly interesting due to its structural similarity to tryptamine, a naturally occurring monoamine compound.
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to serotonin receptors, which are crucial for neurotransmission. The compound also interacts with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. These interactions suggest that this compound could influence neurotransmitter levels and signaling pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving serotonin and dopamine receptors. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to serotonin receptors, leading to changes in receptor conformation and activation of downstream signaling pathways. The compound also inhibits monoamine oxidase enzymes, resulting in increased levels of neurotransmitters such as serotonin and dopamine. These molecular interactions contribute to its overall biochemical and pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged activation of signaling pathways and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance neurotransmitter signaling and improve cognitive function. At high doses, it can cause toxic effects, including neurotoxicity and behavioral changes. These findings highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in specific tissues, such as the brain, where it exerts its pharmacological effects. Understanding its transport and distribution is essential for predicting its therapeutic potential and side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and can be transported to specific organelles, such as mitochondria and the endoplasmic reticulum. This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action. The subcellular distribution of the compound influences its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a chemical reaction that transforms phenylhydrazines and ketones into indoles. This method typically uses methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production of indole derivatives often involves the use of large-scale Fischer indole synthesis. This method is favored due to its efficiency and the availability of starting materials. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts such as Brønsted acids (e.g., H2SO4, HCl) or Lewis acids (e.g., ZnCl2, TiCl4) .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-alkylamines .
Scientific Research Applications
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in neurotransmission due to its structural similarity to serotonin and tryptamine.
Medicine: Investigated for its potential therapeutic effects, including antidepressant and anxiolytic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring monoamine compound that serves as a precursor to serotonin.
Serotonin: A neurotransmitter that plays a key role in mood regulation.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride is unique due to its specific structural modifications, which confer distinct biological activities compared to other indole derivatives. Its ability to interact with serotonin receptors makes it a valuable compound for research in neuropharmacology .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-methylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-12(2,8-13)10-7-14-11-6-4-3-5-9(10)11;/h3-7,14H,8,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKHXRCEFPEPTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CNC2=CC=CC=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705268 | |
Record name | 2-(1H-Indol-3-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942148-13-2 | |
Record name | 1H-Indole-3-ethanamine, β,β-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942148-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Indol-3-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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